

Technical Guide: Structure and Synthesis of 4-Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Iodo-3-nitrobenzonitrile*

Cat. No.: B178522

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic pathway for **4-iodo-3-nitrobenzonitrile**. The information is compiled from established chemical literature and patents, offering in-depth experimental protocols for its multi-step synthesis.

Chemical Structure and Properties

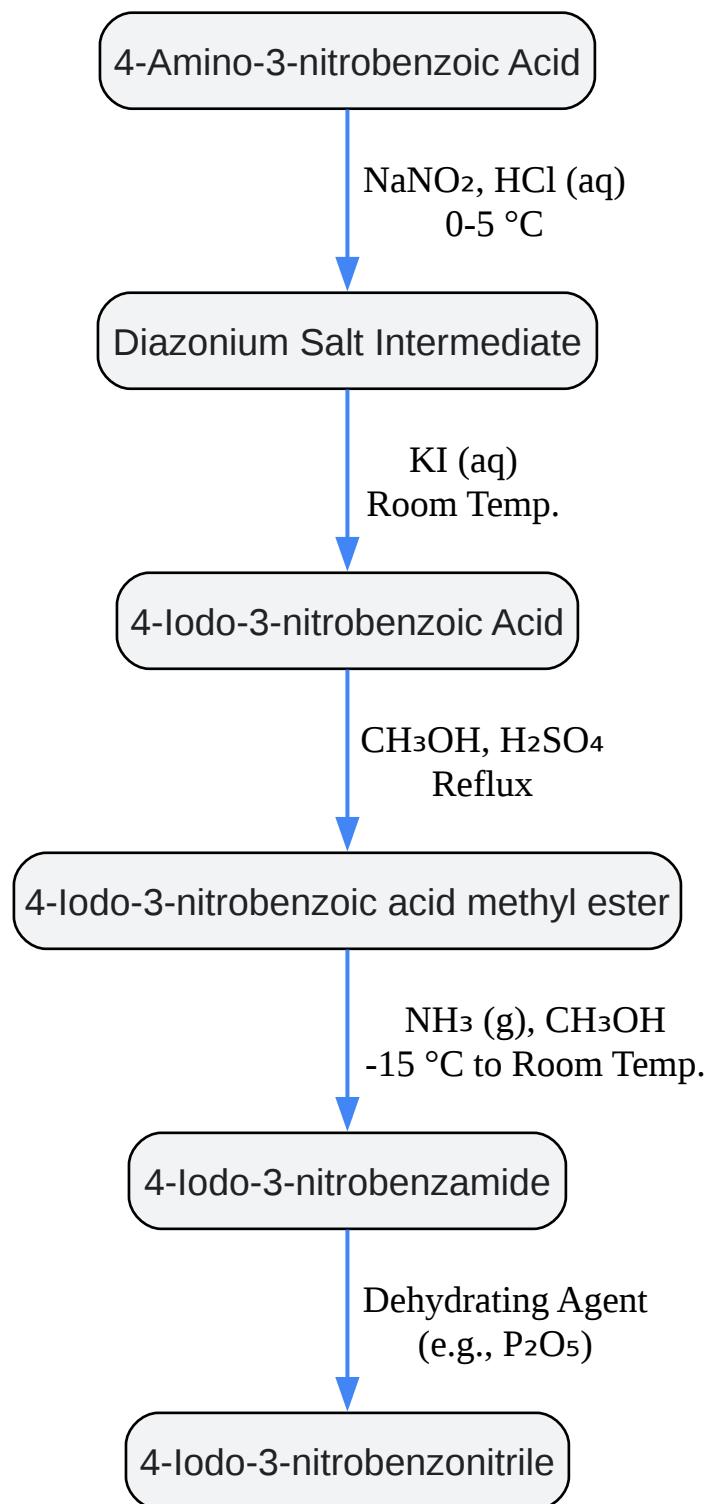

4-Iodo-3-nitrobenzonitrile is an aromatic compound with the molecular formula $C_7H_3IN_2O_2$.^[1] ^[2] It possesses a benzene ring substituted with an iodo group at position 4, a nitro group at position 3, and a nitrile group at position 1.

Table 1: Physicochemical Properties of **4-Iodo-3-nitrobenzonitrile**

Property	Value
IUPAC Name	4-iodo-3-nitrobenzonitrile
CAS Number	101420-79-5
Molecular Formula	C ₇ H ₃ IN ₂ O ₂
Molecular Weight	274.02 g/mol [1] [2]
SMILES	C1=CC(=C(C=C1C#N)--INVALID-LINK--[O-])I
Appearance	Yellowish to off-white solid
Melting Point	155 - 159 °C
Solubility	Insoluble in water; Soluble in common organic solvents such as dichloromethane and chloroform.

Synthetic Pathway

The synthesis of **4-iodo-3-nitrobenzonitrile** can be achieved through a multi-step process starting from 4-amino-3-nitrobenzoic acid. The overall transformation involves a Sandmeyer-type reaction to introduce the iodo group, followed by the conversion of the carboxylic acid to a nitrile group via an amide intermediate.

[Click to download full resolution via product page](#)

Caption: Synthetic route for **4-iodo-3-nitrobenzonitrile**.

Experimental Protocols

Synthesis of 4-Iodo-3-nitrobenzoic Acid

This step involves the diazotization of 4-amino-3-nitrobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.[\[3\]](#)

Experimental Protocol:

- To a reaction flask, add 45 g (0.25 mol) of 4-amino-3-nitrobenzoic acid, 400 mL of deionized water, and 100 mL of concentrated hydrochloric acid.
- Stir the mixture and cool it to a temperature between 0 and 5 °C.
- Slowly add a solution of 25.9 g (0.38 mol) of sodium nitrite in 50 mL of water dropwise, maintaining the temperature between 0 and 5 °C. The solid should gradually dissolve.
- After the addition is complete, continue stirring the reaction mixture at 0 to 5 °C for 1 hour.
- At the same temperature, slowly add a solution of 88 g (0.5 mol) of potassium iodide in 200 mL of water dropwise.
- After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours, during which a solid will precipitate.
- Collect the solid product by filtration, wash it with deionized water, and dry to yield 4-iodo-3-nitrobenzoic acid.

Quantitative Data:

Reactant	Molar Mass (g/mol)	Amount (g)	Moles
4-Amino-3-nitrobenzoic acid	182.12	45	0.25
Sodium nitrite	69.00	25.9	0.38
Potassium iodide	166.00	88	0.53
Product	Molar Mass (g/mol)	Yield (g)	Yield (%)
4-Iodo-3-nitrobenzoic acid	293.02	65	89.7%

Synthesis of 4-Iodo-3-nitrobenzamide

The conversion of the carboxylic acid to the amide is achieved in two steps: esterification to the methyl ester, followed by amidation.[\[4\]](#)

3.2.1. Esterification to 4-Iodo-3-nitrobenzoic acid methyl ester

Experimental Protocol:

- In a suitable flask, dissolve 3 g (10 mmol) of 4-iodo-3-nitrobenzoic acid in 30 mL of methanol.
- Cool the solution to 0 °C and slowly add 3.4 g (34.6 mmol) of sulfuric acid.
- Warm the reaction mixture to room temperature and then reflux at approximately 70 °C for 8 hours.
- After cooling, neutralize the mixture with solid sodium bicarbonate and filter to remove the salts.
- Evaporate the filtrate under reduced pressure.
- To the residue, add 30 mL of water and extract with methyl tert-butyl ether (MTBE) (2 x 30 mL).
- Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.

- Evaporate the solvent under reduced pressure to obtain 4-iodo-3-nitrobenzoic acid methyl ester as a yellow solid.

Quantitative Data:

Reactant	Molar Mass (g/mol)	Amount (g)	Moles
4-Iodo-3-nitrobenzoic acid	293.02	3	10
Sulfuric acid	98.08	3.4	34.6
Product	Molar Mass (g/mol)	Yield (g)	Yield (%)
4-Iodo-3-nitrobenzoic acid methyl ester	307.04	2.67	85%

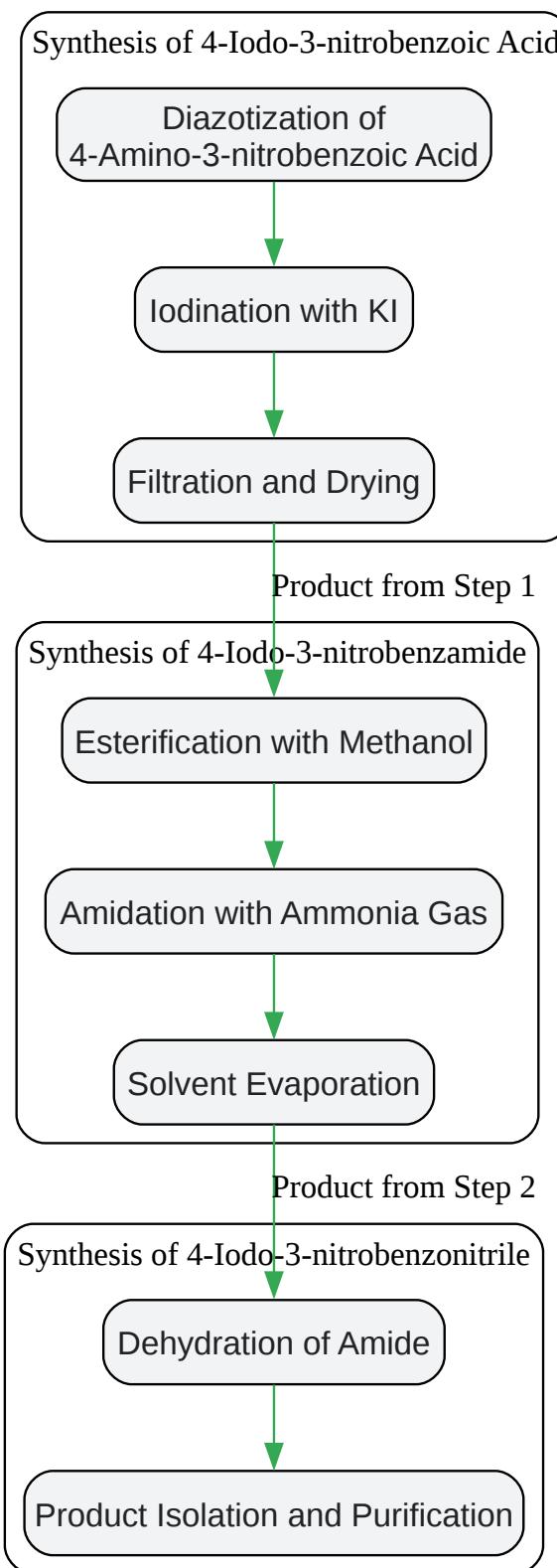
3.2.2. Amidation to 4-Iodo-3-nitrobenzamide

Experimental Protocol:

- Dissolve 2.0 g (6.5 mmol) of 4-iodo-3-nitrobenzoic acid methyl ester in 80 mL of methanol and cool the solution to -15 °C.
- Pass anhydrous ammonia gas (approximately 1.02 g, 0.06 mol) through the solution until saturation.
- Keep the solution at room temperature (25 ± 2 °C) for 3 days.
- Evaporate the solvent under reduced pressure to obtain 4-iodo-3-nitrobenzamide as a yellow solid.
- For further purification, the solid can be recrystallized from a methanol/water mixture.

Quantitative Data:

Reactant	Molar Mass (g/mol)	Amount (g)	Moles
4-Iodo-3-nitrobenzoic acid methyl ester	307.04	2.0	6.5
Ammonia	17.03	~1.02	~0.06
Product	Molar Mass (g/mol)	Yield (%)	Purity (HPLC)
4-Iodo-3-nitrobenzamide	292.03	95%	98%


Synthesis of 4-Iodo-3-nitrobenzonitrile

The final step is the dehydration of 4-iodo-3-nitrobenzamide to the corresponding nitrile. While a specific protocol for this exact substrate is not detailed in the provided search results, a general and effective method for the dehydration of aromatic amides involves the use of a strong dehydrating agent such as phosphorus pentoxide.[\[5\]](#)

General Experimental Protocol (Adaptation):

- In a dry round-bottom flask, thoroughly mix 4-iodo-3-nitrobenzamide with a dehydrating agent (e.g., phosphorus pentoxide, P_2O_5 , in a 1:1 to 1:2 molar ratio).
- Heat the mixture, under anhydrous conditions, to a temperature sufficient to initiate the reaction (typically 150-200 °C). The reaction can be monitored by the evolution of water.
- The product can be isolated by distillation under reduced pressure or by careful workup involving quenching the reaction mixture with ice-water and extracting the product with a suitable organic solvent.
- The crude product can be purified by recrystallization or column chromatography.

Note: The specific reaction conditions (temperature, reaction time, and purification method) would need to be optimized for this particular substrate.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction - Organic & Biomolecular Chemistry (RSC Publishing)
DOI:10.1039/D3OB01187A [pubs.rsc.org]
- 2. chemscene.com [chemscene.com]
- 3. 4-Iodo-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Technical Guide: Structure and Synthesis of 4-Iodo-3-nitrobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178522#4-iodo-3-nitrobenzonitrile-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com